molecular formula C14H11F3O2 B6370652 3-(4-Methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261961-63-0

3-(4-Methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6370652
CAS No.: 1261961-63-0
M. Wt: 268.23 g/mol
InChI Key: WOYMHZPPTVZJIG-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-trifluoromethylphenyl)phenol: is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-3-trifluoromethylphenyl)phenol typically involves the reaction of 4-methoxy-3-trifluoromethylphenylboronic acid with phenol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxy-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(4-Methoxy-3-trifluoromethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 4-Methyl-3-trifluoromethylphenol
  • 2-(4-Methoxy-3-trifluoromethylphenyl)phenol

Comparison: 3-(4-Methoxy-3-trifluoromethylphenyl)phenol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)14(15,16)17)9-3-2-4-11(18)7-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMHZPPTVZJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683642
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-63-0
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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